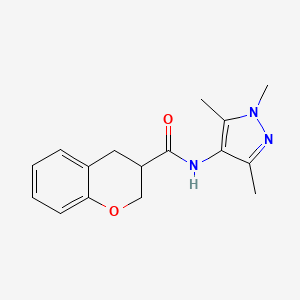
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as TPCA-1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 belongs to the class of pyrazole derivatives and has been shown to exhibit potent anti-inflammatory and anti-tumor activities.
作用机制
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide binds to the active site of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. By inhibiting the activity of the IKK complex, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide prevents the phosphorylation and degradation of IκB proteins, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities by inhibiting the activity of the NF-κB pathway. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide induces apoptosis and inhibits tumor growth by blocking the transcription of target genes involved in cell survival and proliferation. In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
实验室实验的优点和局限性
The advantages of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments include its potent and selective inhibition of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. The limitations of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
For the research on N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of the potential therapeutic applications of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of new drug delivery systems for N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide may enhance its therapeutic efficacy and reduce potential side effects.
合成方法
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 1,3,5-trimethylpyrazole with 3,4-dihydro-2H-chromene-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in high purity.
科学研究应用
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of cell survival, proliferation, and inflammation. Inhibition of the NF-κB pathway by N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of the NF-κB pathway. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory activity in various animal models of inflammation, including rheumatoid arthritis and sepsis.
属性
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-15(11(2)19(3)18-10)17-16(20)13-8-12-6-4-5-7-14(12)21-9-13/h4-7,13H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWLTHVTPUHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

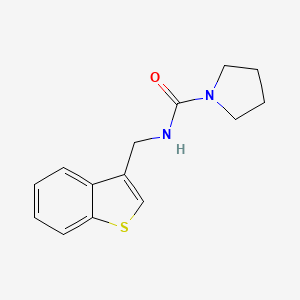

![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
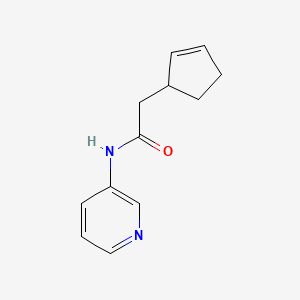
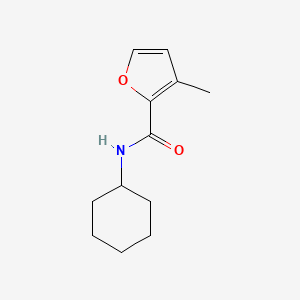

![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)
![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
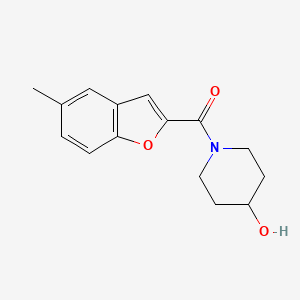

![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)